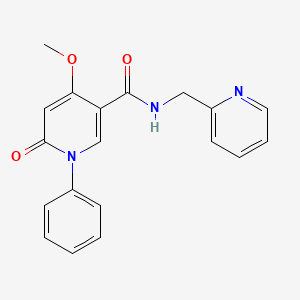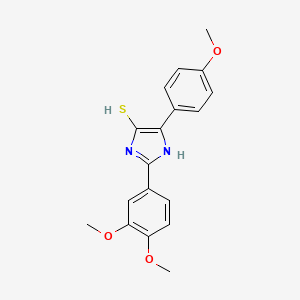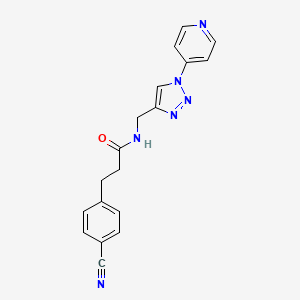![molecular formula C16H23N3O2S B2723100 N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide CAS No. 1436107-34-4](/img/structure/B2723100.png)
N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide is an organic compound that features a cyano group, a cyclohexyl group, and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the cyano group and the cyclohexylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction could lead to amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound may be used in the production of advanced materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thiazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazole derivatives and cyano-containing molecules. Examples are:
- 3-(4,5-Dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide
- N-[Cyano(phenyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide
Uniqueness
N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets and improve its stability under various conditions.
Eigenschaften
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-11-12(2)22-16(21)19(11)9-8-15(20)18-14(10-17)13-6-4-3-5-7-13/h13-14H,3-9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPDOVDQAWNJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=O)N1CCC(=O)NC(C#N)C2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-tert-butylbenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B2723017.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2723023.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2723024.png)
![(E)-2-cyano-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2723025.png)
![Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2723026.png)

![N'-[(4-methoxyphenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2723031.png)

![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2723033.png)
![4-[(2,4-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2723035.png)
![(2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid](/img/new.no-structure.jpg)



